molecular formula C20H21FN2O2 B6060680 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone

1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone

Cat. No. B6060680
M. Wt: 340.4 g/mol
InChI Key: SVSVQKWGXLPXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone, also known as FPE, is a chemical compound that has been widely used in scientific research. FPE is a small molecule that belongs to the class of piperidine derivatives. It has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone involves its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting the activity of these enzymes, 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone has also been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone has been shown to have potential therapeutic effects on this disease, and further research is needed to determine its efficacy as a treatment. Another potential application is in the development of new drugs for the treatment of cancer. 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone has been found to have anticancer properties, and further research is needed to determine its potential as a cancer treatment.

Synthesis Methods

The synthesis of 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone can be achieved through several methods, including the reaction of 3-(3-fluorophenylamino)-1-piperidinecarboxylic acid with 4-bromoacetophenone, or the reaction of 4-bromoacetophenone with 3-(3-fluorophenylamino)-1-piperidinylcarbonyl chloride. Both of these methods have been shown to be effective in producing high yields of 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone.

Scientific Research Applications

1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone has been extensively used in scientific research as a tool to study the mechanisms of various diseases. It has been found to have potential therapeutic effects on a number of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone has been shown to inhibit the activity of certain enzymes that are involved in the development of these diseases, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-[4-[3-(3-fluoroanilino)piperidine-1-carbonyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-14(24)15-7-9-16(10-8-15)20(25)23-11-3-6-19(13-23)22-18-5-2-4-17(21)12-18/h2,4-5,7-10,12,19,22H,3,6,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSVQKWGXLPXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-({3-[(3-Fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone

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